2-Fluoro-8-azabicyclo[3.2.1]octan-3-ol
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Overview
Description
2-Fluoro-8-azabicyclo[3.2.1]octan-3-ol is a nitrogen-containing heterocyclic compound. This compound is part of the 8-azabicyclo[3.2.1]octane family, which is known for its significant biological activities and applications in drug discovery . The unique structure of this compound makes it a valuable scaffold in various synthetic and medicinal chemistry applications.
Preparation Methods
The synthesis of 2-Fluoro-8-azabicyclo[3.2.1]octan-3-ol can be achieved through several methods. One common approach involves the enantioselective desymmetrization of achiral tropinone derivatives . Another method includes the enantioselective de novo construction of the basic tropane scaffold, which can be achieved using chiral auxiliary methodology or enantioselective catalysis . Industrial production methods often involve nucleophilic attack and intramolecular cyclization, using cyclopentane and piperidine derivatives as starting materials .
Chemical Reactions Analysis
2-Fluoro-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Fluoro-8-azabicyclo[3.2.1]octan-3-ol has a wide range of scientific research applications:
Chemistry: It serves as a key synthetic intermediate in the total synthesis of various target molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological pathways and mechanisms.
Industry: The compound is applied in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in neurotransmitter levels or enzyme activity .
Comparison with Similar Compounds
2-Fluoro-8-azabicyclo[3.2.1]octan-3-ol can be compared with other similar compounds, such as:
3α-Acetoxytropane: This compound has an acetoxy group instead of a hydroxyl group at the 3-position.
8-Methyl-8-azabicyclo[3.2.1]octan-3-ol: This compound has a methyl group at the 8-position, which differentiates it from this compound.
The presence of the fluorine atom in this compound enhances its chemical stability and biological activity, making it unique among similar compounds .
Properties
IUPAC Name |
2-fluoro-8-azabicyclo[3.2.1]octan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FNO/c8-7-5-2-1-4(9-5)3-6(7)10/h4-7,9-10H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYQKRJORDGVNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(CC1N2)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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